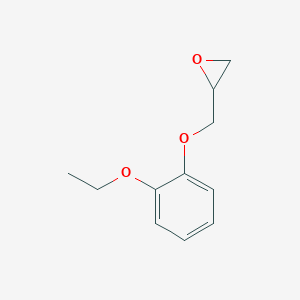

2-(2-Ethoxyphenoxymethyl)oxirane

説明

Significance of Epoxide Functionality in Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly significant in organic synthesis. numberanalytics.comwikipedia.org Their importance stems from the substantial ring strain within the three-membered ring, which makes them much more reactive than their acyclic ether counterparts. wikipedia.orgmasterorganicchemistry.com This inherent reactivity allows epoxides to readily undergo ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and water. masterorganicchemistry.comyoutube.com

These reactions are synthetically valuable because they allow for the stereospecific introduction of two functional groups on adjacent carbon atoms. youtube.com The reaction mechanism, whether under acidic or basic conditions, dictates the regioselectivity of the nucleophilic attack, providing chemists with a powerful tool to control the outcome of a reaction and construct complex molecular architectures with a high degree of precision. youtube.com This versatility has made epoxides indispensable intermediates in the synthesis of everything from pharmaceuticals to polymers. numberanalytics.comchemicalbook.com

Overview of Aryloxymethyl Oxiranes in Medicinal Chemistry and Materials Science

Aryloxymethyl oxiranes are a subclass of epoxides characterized by an aryloxy group (a phenyl ring attached to an oxygen atom) linked to the oxirane ring via a methylene (B1212753) bridge. This structural motif is of particular interest in both medicinal chemistry and materials science.

In medicinal chemistry , the aryloxymethyl oxirane moiety serves as a key building block for a variety of pharmacologically active compounds. nih.gov The epoxide ring provides a reactive handle for introducing other functional groups necessary for biological activity, while the aryl group can be modified to fine-tune the molecule's properties, such as its ability to bind to specific biological targets. For instance, research has shown that aryloxymethyl oxiranes can be used to synthesize 3-chromanol derivatives, a class of compounds that have demonstrated antioxidant properties. The reactivity of the epoxide allows for intramolecular ring-closing reactions to form the chromanol core.

In the realm of materials science , epoxides are the fundamental components of epoxy resins, which are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. chemicalbook.com The properties of these polymers can be tailored by altering the structure of the epoxide monomer. Aryloxymethyl oxiranes can be incorporated into polymer chains, with the aromatic ring of the aryloxy group imparting rigidity and thermal stability to the resulting material. Furthermore, related oxirane structures are utilized as components in pesticide formulations, acting as surfactants or other adjuvants. federalregister.gov

Research Landscape of 2-(2-Ethoxyphenoxymethyl)oxirane

The primary significance of this compound in the current research landscape is its role as a crucial intermediate in the synthesis of the pharmaceutical drug Viloxazine (B1201356). pharmaffiliates.comgoogle.com Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor that has been used as an antidepressant and is now approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). drugbank.comtandfonline.commedlineplus.gov

The synthesis of Viloxazine typically begins with the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) to produce this compound. chemicalbook.comgoogle.com This key epoxide intermediate is then reacted with a suitable amine, such as 2-aminoethyl hydrogen sulfate (B86663), which undergoes a ring-opening reaction with the epoxide followed by an intramolecular cyclization to form the morpholine (B109124) ring structure of Viloxazine. chemicalbook.com

Table 2: Synthesis of Viloxazine from this compound

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Ethoxyphenol, Epichlorohydrin | Formation of the epoxide | This compound google.com |

| 2 | This compound, 2-Aminoethyl hydrogen sulfate | Epoxide ring-opening and cyclization | Viloxazine chemicalbook.com |

Research has also delved into the stereochemistry of Viloxazine, revealing that the (S)-(-)-isomer is substantially more pharmacologically active than the (R)-(+)-isomer. This highlights the importance of this compound as a chiral building block, where the stereochemistry of the final drug product is determined by the stereochemistry of this epoxide intermediate. This necessitates stereoselective synthetic methods to produce the desired enantiomer of this compound for the efficient production of the more active form of Viloxazine.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Ethoxyphenoxymethyl Oxirane

Classical Synthetic Routes

The traditional synthesis of 2-(2-Ethoxyphenoxymethyl)oxirane relies on the reaction between a phenol (B47542) and an epihalohydrin, a versatile method for forming glycidyl (B131873) ethers.

The cornerstone of classical synthesis is the nucleophilic substitution reaction between 2-ethoxyphenol (B1204887) and epichlorohydrin (B41342). chemicalbook.com In this reaction, the phenoxide ion, generated from 2-ethoxyphenol under basic conditions, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This process leads to the formation of a halohydrin intermediate, which subsequently undergoes intramolecular cyclization to yield the desired epoxide, this compound.

The reaction mechanism involves two key steps:

Alkylation of 2-Ethoxyphenol: The phenolic oxygen of 2-ethoxyphenol, after deprotonation by a base, attacks the less sterically hindered carbon of the epichlorohydrin's epoxide ring, leading to the displacement of the chloride ion and the formation of a glycidyl ether intermediate.

Epoxide Formation: The intermediate undergoes an intramolecular ring-closing reaction under basic conditions to form the final oxirane ring.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | The primary starting materials for the synthesis. | 2-Ethoxyphenol and Epichlorohydrin |

| Base | Used to deprotonate the phenol and catalyze the ring closure. | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) |

| Solvent | Provides the medium for the reaction. | Epichlorohydrin (as a reactive solvent), alcohols, or biphasic systems. rsc.orgrsc.org |

| Temperature | Influences the reaction rate and selectivity. | Typically ranges from room temperature to around 80°C. rsc.orggoogle.com |

The efficiency of the alkylation reaction is highly dependent on the chosen reaction conditions and solvent system. While organic solvents can be used, a common industrial practice involves using an excess of epichlorohydrin which also serves as the solvent. rsc.org This approach can simplify the process by eliminating the need for an additional solvent. Biphasic systems, consisting of an aqueous solution of a base and an organic phase containing the phenol and epichlorohydrin, are also employed. rsc.org The temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates, although they can also promote the formation of undesirable byproducts. google.com

The presence of a base is crucial for the synthesis of this compound. The base, typically an alkali metal hydroxide like sodium hydroxide, serves two primary functions. Firstly, it deprotonates the weakly acidic phenolic hydroxyl group of 2-ethoxyphenol to form the more nucleophilic phenoxide ion. This deprotonation is essential for the initial nucleophilic attack on the epichlorohydrin molecule. Secondly, the base facilitates the intramolecular cyclization of the chlorohydrin intermediate by abstracting a proton, which leads to the formation of the epoxide ring and the elimination of a chloride ion. The stoichiometry of the base is a key factor in optimizing the yield and minimizing the formation of byproducts such as 1,3-diphenoxy-2-propanol. core.ac.uk

While the reaction of 2-ethoxyphenol with epichlorohydrin is the most direct route, alternative precursors can be considered. For instance, related phenols or different epihalohydrins could potentially be used to generate analogs of the target molecule. However, for the specific synthesis of this compound, 2-ethoxyphenol and epichlorohydrin remain the most logical and widely documented starting materials. chemicalbook.com

Alkylation Reactions of 2-Ethoxyphenol with Epichlorohydrin

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient and environmentally friendly methods. In the context of epoxide synthesis, catalytic strategies are at the forefront of these advancements.

Catalytic approaches can offer several advantages over classical methods, including increased reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of epoxides, phase-transfer catalysts are often employed in biphasic systems. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction with epichlorohydrin occurs. rsc.org This enhances the reaction rate and efficiency.

Research into more sophisticated catalytic systems is ongoing, with the aim of developing enantioselective methods for the synthesis of chiral epoxides. While specific catalytic strategies for the asymmetric synthesis of this compound are not extensively detailed in the provided context, the general principles of catalytic epoxidation are applicable.

| Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Alkylation | Reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a stoichiometric amount of base. chemicalbook.com | Well-established, relatively simple procedure. | May require harsh conditions and can generate significant waste. |

| Catalytic Approach | Utilizes a catalyst, such as a phase-transfer catalyst, to facilitate the reaction. rsc.org | Milder reaction conditions, potentially higher yields, and improved selectivity. | Catalyst cost and separation may be a concern. |

Catalytic Strategies for Epoxide Formation

Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a highly effective methodology for synthesizing ethers like this compound. This technique is particularly valuable when the reactants are soluble in different, immiscible phases, such as an aqueous alkaline solution and an organic solvent containing the electrophile.

The reaction generally proceeds by deprotonating the 2-ethoxyphenol with a base (e.g., sodium hydroxide) in an aqueous phase to form the phenoxide anion. The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, then transports the phenoxide anion from the aqueous phase into the organic phase. In the organic phase, the highly reactive, "naked" phenoxide anion performs a nucleophilic attack on epichlorohydrin, leading to the formation of the glycidyl ether and a halide ion.

The use of PTC offers several advantages, including milder reaction conditions, faster reaction rates, and the avoidance of anhydrous solvents. crdeepjournal.org A study has demonstrated that the synthesis of this compound can achieve a yield of 88% using tetrabutylammonium (B224687) bromide as the phase-transfer catalyst under microwave irradiation. The synthesis of analogous ferrocenyl-based glycidyl ethers has also been successfully carried out using tetrabutylammonium iodide as a phase transfer catalyst in the presence of sodium hydroxide. researchgate.net

Table 1: Phase Transfer Catalysis Parameters

| Parameter | Description | Example |

|---|---|---|

| Catalyst | Transports the anionic nucleophile between phases. | Tetrabutylammonium bromide, Tetrabutylammonium iodide researchgate.net |

| Base | Deprotonates the phenol to form the active nucleophile. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) researchgate.net |

| Solvent System | Typically a biphasic system (e.g., water/toluene). | Water/Organic Solvent crdeepjournal.org |

| Reactants | A phenol and an epihalohydrin. | 2-ethoxyphenol, Epichlorohydrin |

Finkelstein Catalyst Applications

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another. wikipedia.org It is not a direct method for synthesizing the oxirane ring itself from a phenol. However, its principles can be applied in a multi-step synthesis of epoxide precursors. The reaction is an equilibrium process that is driven to completion by exploiting the differential solubility of halide salts in a given solvent. wikipedia.orgadichemistry.com

For instance, an alkyl chloride or bromide can be converted to a more reactive alkyl iodide by treatment with sodium iodide in acetone (B3395972). wikipedia.org Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle. wikipedia.orgadichemistry.com

In the context of synthesizing this compound precursors, a chloro-intermediate could theoretically be converted to a more reactive iodo-intermediate using the Finkelstein reaction. This iodo-intermediate would then be more susceptible to subsequent nucleophilic substitution or cyclization to form the desired oxirane. While primary alkyl halides are excellent substrates, the reaction is less effective for secondary halides and generally unreactive for aryl halides unless specific metal catalysts are used. wikipedia.orgadichemistry.com

Table 2: Finkelstein Reaction Characteristics

| Feature | Description |

|---|---|

| Reaction Type | SN2 Nucleophilic Substitution wikipedia.orgiitk.ac.in |

| Typical Conversion | Alkyl Chloride/Bromide → Alkyl Iodide wikipedia.org |

| Driving Force | Precipitation of insoluble salt (e.g., NaCl, NaBr) in acetone wikipedia.orgadichemistry.com |

| Reactivity Order | Primary > Secondary; Allyl/Benzyl halides are highly reactive adichemistry.com |

Stereoselective Synthesis of this compound Enantiomers

The oxirane ring of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-(2-Ethoxyphenoxymethyl)oxirane. For many pharmaceutical applications, isolating a single enantiomer is crucial. This can be achieved through asymmetric synthesis or by separating a racemic mixture.

Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to create a specific enantiomer directly. This is often accomplished by using chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one stereoisomer over the other.

One relevant strategy is the catalytic enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.orgorganicreactions.org While this is the reverse of the typical synthesis, the principles are applicable. Chiral catalyst systems, such as those based on gallium-lithium-bis(binaphthoxide) (GaLB) complexes, have been developed to promote such reactions with high enantioselectivity. acs.org These catalysts can create a chiral pocket that directs the nucleophilic attack of the phenol to one specific carbon of the epoxide, yielding an enantioenriched product. acs.org

Furthermore, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are widely used in asymmetric synthesis due to their low cost and operational simplicity. rsc.org These catalysts can be employed in the reaction between 2-ethoxyphenol and epichlorohydrin to induce enantioselectivity, producing an excess of either the (R)- or (S)-enantiomer.

Resolution Techniques for Optical Isomers

When a synthesis results in a racemic mixture (a 50:50 mix of both enantiomers), the enantiomers must be separated through a process called chiral resolution. wikipedia.orgyoutube.com

The most common method is chemical resolution. This involves reacting the racemic epoxide with a single enantiomer of a chiral resolving agent, such as a chiral acid like tartaric acid. wikipedia.org This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. wikipedia.orgyoutube.com After separation, the resolving agent is chemically removed, yielding the pure, isolated enantiomers of the original epoxide.

Other resolution techniques include:

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. One enantiomer interacts more strongly with the stationary phase and thus moves through the column more slowly than the other, allowing for their separation.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, reacting with only one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the epoxide, allowing the unreacted enantiomer to be recovered in pure form. google.com

Preferential Crystallization: Also known as resolution by entrainment, this technique involves seeding a supersaturated solution of the racemate with a crystal of one pure enantiomer, which can induce the crystallization of that enantiomer exclusively. wikipedia.org

Reaction Mechanisms and Chemical Transformations of 2 2 Ethoxyphenoxymethyl Oxirane

Oxirane Ring-Opening Reactions

The characteristic reaction of epoxides, including 2-(2-ethoxyphenoxymethyl)oxirane, is the cleavage of one of the carbon-oxygen bonds of the ring. This process relieves the inherent ring strain and can be initiated by nucleophiles or acids. The regioselectivity and stereochemistry of these reactions are dependent on the specific reaction conditions and the nature of the attacking species.

Nucleophilic Ring-Opening Mechanisms

In nucleophilic ring-opening reactions, a nucleophile directly attacks one of the carbon atoms of the epoxide ring. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the site of attack. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org

The reaction of this compound with amines, known as aminolysis, is a key transformation for the synthesis of β-amino alcohols. These products are valuable intermediates in the preparation of morpholine (B109124) derivatives and other bioactive compounds. The reaction involves the nucleophilic attack of the amine on one of the oxirane carbons.

The general mechanism proceeds as follows:

The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbons of the oxirane ring.

This attack leads to the opening of the strained three-membered ring and the formation of a zwitterionic intermediate.

A subsequent proton transfer, either from another amine molecule or from a protic solvent, neutralizes the alkoxide to yield the final β-amino alcohol product.

The regioselectivity of the aminolysis of unsymmetrical epoxides is governed by steric and electronic factors. In the case of this compound, the attack of the amine nucleophile is expected to occur predominantly at the terminal, less substituted carbon of the oxirane ring, following the typical SN2 pathway for base-catalyzed epoxide opening.

A variety of amines can be employed in this reaction, leading to a diverse range of substituted β-amino alcohols. The reaction conditions, such as temperature and solvent, can be optimized to improve reaction rates and yields.

Similar to aminolysis, this compound can undergo ring-opening with alcohol and thiol nucleophiles, in reactions known as alcoholysis and thiolysis, respectively. These reactions are typically catalyzed by either an acid or a base to enhance the nucleophilicity of the alcohol or thiol or to activate the epoxide ring.

In base-catalyzed alcoholysis or thiolysis, the corresponding alkoxide or thiolate anion is generated, which then acts as the nucleophile. The attack occurs at the less substituted carbon of the oxirane ring via an SN2 mechanism. masterorganicchemistry.com

Table 1: Nucleophilic Ring-Opening Reactions

| Reaction Type | Nucleophile | General Product | Mechanism | Regioselectivity |

|---|---|---|---|---|

| Aminolysis | Amine (R-NH₂) | β-Amino alcohol | SN2 | Attack at the less substituted carbon |

| Alcoholysis (Basic) | Alkoxide (R-O⁻) | β-Hydroxy ether | SN2 | Attack at the less substituted carbon |

| Thiolysis (Basic) | Thiolate (R-S⁻) | β-Hydroxy thioether | SN2 | Attack at the less substituted carbon |

Acid-Catalyzed Ring-Opening Pathways

Under acidic conditions, the ring-opening of this compound proceeds through a different mechanism. masterorganicchemistry.com The first step involves the protonation of the epoxide oxygen by the acid catalyst, which makes the ring more susceptible to nucleophilic attack by activating it as a better leaving group. khanacademy.org

The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. libretexts.org The transition state has a significant carbocation-like character at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgmasterorganicchemistry.com This is in contrast to the regioselectivity observed under basic conditions.

For example, the acid-catalyzed hydrolysis of this compound with aqueous acid would lead to the formation of a 1,2-diol. libretexts.org The mechanism involves the protonation of the epoxide oxygen, followed by the attack of a water molecule at the more substituted carbon, and finally deprotonation to yield the diol product.

Base-Catalyzed Ring-Opening Pathways

In a base-catalyzed ring-opening, a strong base, which is also a potent nucleophile such as hydroxide (B78521) or an alkoxide, attacks one of the carbons of the epoxide ring. youtube.com As previously mentioned in the context of aminolysis and alcoholysis, this reaction follows a classic SN2 mechanism. masterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of configuration at that center. masterorganicchemistry.comyoutube.com For this compound, this means the attack will occur at the terminal CH₂ group of the oxirane. The initial product is an alkoxide, which is then protonated in a subsequent workup step to give the final alcohol product. youtube.com

Table 2: Regioselectivity of Ring-Opening Reactions

| Condition | Mechanism | Site of Nucleophilic Attack |

|---|---|---|

| Acid-Catalyzed | SN1-like | More substituted carbon |

| Base-Catalyzed | SN2 | Less substituted carbon |

Polymerization Studies Involving this compound

The strained nature of the oxirane ring in this compound makes it a suitable monomer for ring-opening polymerization. This process can be initiated by cationic, anionic, or coordination catalysts. The resulting polymers, polyethers, have structures and properties that are dependent on the type of polymerization and the initiator used.

While specific polymerization studies on this compound are not extensively detailed in the provided search results, the general principles of oxirane polymerization can be applied. For instance, it can be co-polymerized with other oxiranes, such as ethylene (B1197577) oxide or propylene (B89431) oxide (2-methyloxirane), to create block copolymers with tailored properties. cas.orgnih.govepa.gov These polymers find applications as surfactants and in other industrial uses. federalregister.gov

In a typical cationic ring-opening polymerization, a Lewis or Brønsted acid initiator would activate the monomer, leading to a chain-growth process. Anionic polymerization, initiated by strong bases, would proceed by the nucleophilic attack of the initiator on the monomer, followed by propagation. The ethoxyphenoxymethyl side group would be a pendant group on the resulting polyether backbone, influencing the polymer's physical and chemical properties, such as its solubility and thermal characteristics.

Ring-Opening Polymerization (ROP) Investigations

The strained three-membered ring of this compound makes it a prime candidate for ring-opening polymerization (ROP), a process that can lead to the formation of polyethers with tailored properties. rsc.org Both cationic and anionic initiators can be employed to effect this transformation, with the choice of initiator influencing the polymerization mechanism and the characteristics of the resulting polymer.

Cationic ROP, for instance, can be initiated by strong acids or Lewis acids, which activate the epoxide for nucleophilic attack by another monomer unit. This process typically leads to the formation of polyethers with a repeating unit derived from the oxirane monomer. rsc.org Research into the cationic polymerization of similar substituted oxiranes has demonstrated the potential to create polymers with specific conformations and functionalities. rsc.org

Anionic ROP, on the other hand, involves the use of strong bases as initiators. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide, which can then propagate the polymerization by attacking subsequent monomer units. This method can offer good control over the molecular weight and dispersity of the resulting polymer.

The table below summarizes key aspects of ROP investigations involving oxirane derivatives.

| Polymerization Type | Initiator Type | General Mechanism | Potential Polymer Characteristics |

| Cationic ROP | Strong Acids, Lewis Acids | Activation of the epoxide followed by nucleophilic attack of a monomer. rsc.org | Can lead to polymers with specific conformations and functionalities. rsc.org |

| Anionic ROP | Strong Bases | Nucleophilic attack on a carbon of the epoxide ring, forming a propagating alkoxide. | Offers good control over molecular weight and dispersity. |

Copolymerization with Other Monomers

To further tailor the properties of the resulting polymers, this compound can be copolymerized with a variety of other monomers. This approach allows for the incorporation of different functional groups and the creation of copolymers with unique thermal, mechanical, and chemical properties.

For example, copolymerization with other cyclic ethers, such as oxirane or 2-methyloxirane, can lead to the formation of random or block copolymers with varying compositions and properties. nih.govepa.govnih.gov These copolymers find applications as surfactants and in other industrial formulations. knowde.com

The copolymerization of functionalized epoxides with cyclic anhydrides, such as succinic anhydride, is another area of active research. researchgate.net This process, often catalyzed by metal alkoxides, can produce polyesters with degradable backbones and thermoresponsive properties, making them attractive for biomedical applications. researchgate.net The resulting polymer structure and properties are highly dependent on the reaction conditions, including the choice of initiator, temperature, and monomer feed ratio. researchgate.net

The following table outlines different copolymerization strategies involving oxirane derivatives.

| Comonomer Type | Resulting Copolymer | Potential Applications |

| Other Cyclic Ethers (e.g., oxirane, 2-methyloxirane) | Random or Block Copolymers | Surfactants, Industrial Formulations nih.govepa.govnih.govknowde.com |

| Cyclic Anhydrides (e.g., succinic anhydride) | Polyesters | Biomedical Applications (due to degradability and thermoresponsiveness) researchgate.net |

Formation of Epoxide-Containing Styrene (B11656) Derivatives

While direct reactions are not extensively documented, the synthesis of epoxide-containing styrene derivatives can be conceptually approached through multi-step pathways involving precursors of this compound. One plausible, though not directly reported, method involves the intramolecular Williamson ether synthesis from a halohydrin. libretexts.orgwikipedia.org This would entail creating a styrene derivative with a vicinal halohydrin functionality, which could then be treated with a base to induce ring closure and form the desired epoxide.

Another theoretical approach is the epoxidation of a styrene derivative containing a 2-ethoxyphenoxy group using a peroxy acid. libretexts.org This reaction proceeds via the electrophilic attack of the peroxy acid on the carbon-carbon double bond of the styrene moiety, leading to the formation of the oxirane ring. libretexts.org

These synthetic strategies highlight the versatility of epoxide chemistry in creating complex molecular architectures.

Derivatization Chemistry of the Ethoxyphenoxy Moiety

The ethoxyphenoxy group of this compound provides a second reactive handle for chemical modification, allowing for the introduction of new functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the ethoxyphenoxy group is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The ethoxy group is an activating group, meaning it increases the rate of reaction and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration, typically carried out with a mixture of nitric and sulfuric acids, would introduce a nitro group onto the aromatic ring. youtube.com Halogenation, using a halogen in the presence of a Lewis acid catalyst, would result in the substitution of a hydrogen atom with a halogen. youtube.com

The table below details common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Product |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) youtube.com | Nitro-substituted aromatic ring youtube.com |

| Halogenation | Halogen (e.g., Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlBr₃) youtube.com | Halogen-substituted aromatic ring youtube.com |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) youtube.com | Sulfonic acid-substituted aromatic ring youtube.com |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid masterorganicchemistry.com | Alkyl-substituted aromatic ring masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid masterorganicchemistry.com | Acyl-substituted aromatic ring masterorganicchemistry.com |

Functional Group Interconversions on the Aromatic Ring

Following electrophilic substitution, the newly introduced functional groups can undergo further transformations, expanding the range of possible derivatives. For example, a nitro group introduced via nitration can be reduced to an amino group using reducing agents like tin or iron in the presence of hydrochloric acid. youtube.com This amino group can then be further modified, for instance, through diazotization followed by substitution.

Similarly, a halogen atom introduced through halogenation can serve as a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the introduction of complex substituents.

These functional group interconversions provide a powerful toolkit for the synthesis of a wide array of derivatives of this compound with diverse properties and potential applications.

Applications of 2 2 Ethoxyphenoxymethyl Oxirane As a Synthetic Intermediate

Precursor to Morpholine (B109124) Derivatives

2-(2-Ethoxyphenoxymethyl)oxirane is widely recognized as an intermediate in the preparation of morpholine derivatives. cphi-online.comchemicalbook.compharmaffiliates.com Morpholine and its derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities and are present in numerous clinically important drugs. e3s-conferences.orgresearchgate.net The reactivity of the epoxide ring in this compound allows for the introduction of various substituents and the formation of the core morpholine structure.

One of the most significant applications of this compound is in the synthesis of Viloxazine (B1201356). nih.govchemicalbook.com Viloxazine is a morpholine derivative that has been investigated for its therapeutic properties. chemicalbook.comgoogle.com

The synthesis of Viloxazine from this compound typically involves a reaction with a 2-aminoethyl derivative, such as 2-aminoethyl hydrogen sulfate (B86663). chemicalbook.comgoogle.comgoogle.com In this reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in this compound. This leads to the opening of the epoxide ring and the subsequent formation of the morpholine ring through an intramolecular cyclization reaction. chemicalbook.com The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521). google.comgoogle.comchemicalbook.com

A general scheme for this synthesis starts with the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) to produce the this compound intermediate. chemicalbook.comgoogle.com This epoxide is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to yield the viloxazine free base. chemicalbook.comgoogle.com The free base can then be converted to its hydrochloride salt. chemicalbook.comchemicalbook.com

Table 1: Key Reactants in Viloxazine Synthesis

| Reactant | Role |

|---|---|

| 2-Ethoxyphenol | Starting material for the epoxide intermediate. chemicalbook.comgoogle.com |

| Epichlorohydrin | Reacts with 2-ethoxyphenol to form the epoxide ring. chemicalbook.comgoogle.com |

| This compound | The key epoxide intermediate. chemicalbook.comgoogle.com |

| 2-Aminoethyl hydrogen sulfate | Provides the aminoethyl group for morpholine ring formation. chemicalbook.comgoogle.com |

| Sodium Hydroxide | Acts as a base to facilitate the reaction. google.comchemicalbook.com |

Several optimized methods for the production of Viloxazine utilize this compound as a key intermediate. google.com These methods aim to improve reaction yields, reduce impurities, and provide better control over the manufacturing process. googleapis.com One patented method describes a three-step process where 2-ethoxyphenol and epichlorohydrin react to form this compound, which is then converted to the viloxazine base and subsequently to a viloxazine salt. google.comgoogle.com

Another approach involves reacting the epoxide intermediate with benzylamine, followed by chloroacetyl chloride. The resulting morpholinone is then reduced to yield viloxazine. google.comgoogle.com Optimization strategies have focused on factors such as the choice of base, solvent, and reaction temperature to enhance the efficiency and purity of the final product. google.com For instance, using a large excess of a base in the reaction between the epoxide and 2-aminoethyl hydrogen sulfate has been shown to lead to a faster reaction and fewer impurities. google.com

Viloxazine is a chiral molecule and exists as two stereoisomers, (S)-(-) and (R)-(+). google.com The synthesis of specific stereoisomers of Viloxazine is of significant interest as they can exhibit different pharmacological activities. nih.govgoogle.com The stereochemistry of the final Viloxazine product is dependent on the stereochemistry of the starting this compound.

The synthesis of optically active Viloxazine can be achieved by using a stereoisomerically pure form of this compound. Alternatively, resolution of a racemic intermediate can be performed. For example, the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine has been resolved to provide a starting point for the preparation of the optical isomers of Viloxazine. nih.gov The (S)-isomer of viloxazine has been reported to be significantly more pharmacologically active than the (R)-isomer. google.com

The utility of this compound extends beyond the synthesis of Viloxazine to the preparation of a broader range of substituted morpholine scaffolds. e3s-conferences.orgnih.gov The epoxide ring is susceptible to nucleophilic attack by various amines, which allows for the introduction of diverse substituents at the 4-position of the morpholine ring. This versatility makes this compound a valuable building block for creating libraries of morpholine derivatives for drug discovery and medicinal chemistry research. researchgate.net

Table 2: Examples of Morpholine Derivatives from this compound

| Derivative | Key Feature | Reference |

|---|---|---|

| Viloxazine | 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine | nih.gov |

| (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine | An intermediate in one synthetic route to Viloxazine. | |

| Optical isomers of 2-(3-methoxyphenoxymethyl)tetrahydro-1,4-oxazine | An analog of Viloxazine. | nih.gov |

Synthesis of Viloxazine (2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine)

Building Block for Other Heterocyclic Compounds

While its primary application is in the synthesis of morpholine derivatives, the chemical reactivity of this compound makes it a potential building block for other heterocyclic compounds as well. hoffmanchemicals.com The epoxide ring can react with a variety of nucleophiles, not just amines, leading to the formation of different ring systems. This potential for broader synthetic applications underscores the importance of this compound in organic and medicinal chemistry.

Intermediate in the Synthesis of Aryloxypropanolamines

The epoxide ring of this compound is highly reactive towards nucleophiles, making it an ideal precursor for the synthesis of a class of compounds known as aryloxypropanolamines. The general synthetic route involves the ring-opening of the oxirane by an amine. This reaction establishes the core 1-aryloxy-3-amino-2-propanol structure that is characteristic of many beta-adrenergic receptor ligands.

Development of β-Adrenoceptor Ligands

Aryloxypropanolamines are a well-established class of compounds that interact with β-adrenoceptors, which are G-protein coupled receptors that mediate the effects of catecholamines. nih.gov These receptors are classified into subtypes, primarily β1 and β2, which are targets for drugs designed to manage cardiovascular and respiratory conditions. The 2-(2-ethoxyphenoxy) moiety of the oxirane becomes the key aryloxy portion of the final ligand, influencing its binding affinity and selectivity for different β-adrenoceptor subtypes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological profile of β-adrenoceptor ligands. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. For aryloxypropanolamines derived from this compound, key structural features that determine binding affinity and intrinsic activity are distinct. nih.gov

The primary areas of modification and their effects on activity include:

The Aryloxy Group: The nature and position of substituents on the phenyl ring are critical. The ethoxy group at the ortho position, provided by the parent oxirane, significantly influences the compound's interaction with the receptor pocket.

The Amine Substituent: The size, lipophilicity, and hydrogen-bonding capacity of the substituent on the nitrogen atom dramatically affect both the affinity and the selectivity of the ligand for β1 versus β2 receptors.

The Propanolamine Backbone: The stereochemistry of the hydroxyl-bearing carbon is paramount for activity.

Research has shown that for β-adrenergic agonists, the oxidizing tendency of substituents on the phenyl ring can influence their intrinsic activity. nih.gov In contrast, antagonists are generally more difficult to oxidize. nih.gov The specific arrangement of these groups allows for fine-tuning of a compound's profile, leading to the development of highly selective agents. For instance, a derivative of a related aryloxypropanolamine was found to be a highly specific β1-adrenoceptor antagonist with a β1/β2 selectivity greater than 4400. nih.govresearchgate.net

Table 1: SAR Insights for β-Adrenoceptor Ligands

| Structural Feature | Influence on Activity | Research Finding |

|---|---|---|

| Aromatic Ring Substituents | Determines binding affinity and potential for oxidation. | Agonists often possess easily oxidizable groups, while antagonists are typically redox-inactive. nih.gov |

| Amine Substituent (R-group) | Governs selectivity (β1 vs. β2) and potency. | Bulky, lipophilic groups on the amine often increase potency and can modulate selectivity. |

| Stereochemistry at C-2 | Critical for high-affinity binding. | The (S)-enantiomer is generally the more active form for β-antagonists. ebi.ac.uk |

The synthesis of aryloxypropanolamines from this compound can yield either a racemic mixture or a specific enantiomer, which has significant pharmacological implications.

Racemic Synthesis: When the starting oxirane is racemic, the subsequent ring-opening reaction with an amine produces a racemic mixture of the final aryloxypropanolamine. This mixture contains both the (R) and (S) enantiomers. While simpler to produce, the pharmacological activity often resides primarily in one enantiomer, with the other being less active or contributing to side effects.

Enantiopure Synthesis: The development of stereoselective synthesis is a key goal in medicinal chemistry to produce single-enantiomer drugs. nih.gov Enantiopure ligands can be obtained through several strategies:

Chiral Resolution: The final racemic mixture can be separated into its constituent enantiomers using techniques such as chiral chromatography or fractional crystallization with a chiral acid. nih.gov

Asymmetric Synthesis: A more efficient approach is to use an enantiomerically pure starting material. The synthesis of (S)-2-(2-Ethoxyphenoxymethyl)oxirane or (R)-2-(2-Ethoxyphenoxymethyl)oxirane allows for the direct production of the desired enantiopure aryloxypropanolamine. Chemo-enzymatic methods, for example, have been successfully employed to produce other chiral epoxides in high yield. mdpi.com

The (S)-isomer is often the more active enantiomer for β-adrenoceptor antagonists. ebi.ac.uk For example, in the development of a specific β2-adrenoceptor agonist, the (S)-isomer was identified as the active enantiomer with a significantly higher potency in stimulating the β2-adrenoceptor. ebi.ac.uk

Contributions to Advanced Materials Research

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. The reactive epoxide group and the stable ethoxyphenoxy side chain make it a valuable monomer for creating functional polymers and for modifying surfaces.

Development of Tailored Polymeric Materials

Oxirane derivatives are widely used as monomers for polymerization. epa.gov The ring-opening polymerization of this compound can produce polyethers with unique, tailored properties. The resulting polymer would have a repeating unit containing the ethoxyphenoxy side group, which imparts specific characteristics:

Functionality: The aromatic rings along the polymer backbone can engage in π-π stacking interactions, influencing the material's mechanical and thermal properties.

Solubility: The combination of the ether backbone and the ethoxy-substituted phenyl groups affects the polymer's solubility in various organic solvents.

Low-Risk Profile: Polymers derived from oxiranes can be designed to meet the criteria for low-risk polymers, making them suitable for various applications. federalregister.gov

By copolymerizing this monomer with other oxiranes, such as propylene (B89431) oxide or epichlorohydrin, materials scientists can fine-tune the properties of the resulting polymer, such as its molecular weight, viscosity, and thermal stability, for specific applications. epa.gov

Functionalization of Surfaces and Composites

The high reactivity of the epoxide ring makes this compound an excellent candidate for the chemical functionalization of surfaces and the creation of composite materials. The epoxide can readily react with nucleophilic functional groups (e.g., -OH, -NH2, -SH) present on the surface of various substrates, including silica (B1680970), metal oxides, and other polymers.

This grafting process forms a stable, covalent bond, anchoring the ethoxyphenoxy moiety to the surface. This modification can be used to:

Alter Surface Properties: Change the hydrophobicity, adhesion, and biocompatibility of a material.

Introduce Specific Functionality: The aromatic ring can serve as a site for further chemical reactions or provide specific interactive properties.

Improve Composite Interfacial Adhesion: In fiber-reinforced composites, treating the fiber surface with the oxirane can enhance the adhesion between the fiber and the polymer matrix, leading to improved mechanical strength and durability of the composite material.

Analytical Methodologies in the Research of 2 2 Ethoxyphenoxymethyl Oxirane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the detailed characterization of 2-(2-ethoxyphenoxymethyl)oxirane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 2-[(2-Methylphenoxy)methyl]oxirane, specific proton signals confirm the presence of the oxirane ring and the substituted aromatic ring. chemicalbook.com For this compound, characteristic shifts would be expected for the ethoxy group protons, the aromatic protons, and the protons of the oxirane ring.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. The spectrum of ethylene (B1197577) oxide (oxirane) shows a characteristic signal for the carbon atoms of the three-membered ring. spectrabase.com In this compound, distinct signals would be observed for the carbons of the ethoxy group, the aromatic ring, the oxymethylene bridge, and the oxirane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet |

| Ethoxy CH₂ | ~4.1 | Quartet |

| Oxirane CH | ~3.2 | Multiplet |

| Oxirane CH₂ | ~2.7, ~2.9 | Multiplets |

| Aromatic H | ~6.8-7.2 | Multiplets |

| Oxymethylene CH₂ | ~4.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Ethoxy CH₂ | ~64 |

| Oxirane CH | ~50 |

| Oxirane CH₂ | ~45 |

| Oxymethylene CH₂ | ~70 |

| Aromatic C-O | ~157 |

| Other Aromatic C | ~110-130 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds.

Key characteristic absorption bands for this compound and its derivatives include:

C-O-C (ether) stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ are indicative of the ether linkages present in the molecule, including the ethoxy group and the oxymethylene bridge. docbrown.info

Oxirane ring vibrations: The three-membered epoxide ring exhibits characteristic stretching and bending vibrations. Asymmetrical ring stretching (C-O) typically appears around 950-810 cm⁻¹, while symmetrical ring stretching ("ring breathing") is observed near 1250 cm⁻¹. The C-H stretching of the epoxide ring can be found around 3050-2990 cm⁻¹. dlsu.edu.ph

Aromatic ring C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H stretching: Aliphatic C-H stretching from the ethoxy and oxymethylene groups appears in the 3000-2850 cm⁻¹ range, while aromatic C-H stretching is typically observed above 3000 cm⁻¹. docbrown.info

The NIST Chemistry WebBook provides reference spectra for similar oxirane compounds, such as 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-oxirane and [[(2-ethylhexyl)oxy]methyl]-oxirane, which show these characteristic absorption bands. nist.govnist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxirane Ring | C-H Stretch | ~3050-2990 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aliphatic (Ethoxy, Methylene) | C-H Stretch | ~3000-2850 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Oxirane Ring | Symmetrical Ring Breathing | ~1250 |

| Ether (Ethoxy, Methylene) | C-O-C Stretch | ~1250-1000 |

| Oxirane Ring | Asymmetrical Ring Stretch | ~950-810 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 194.23 g/mol . lgcstandards.comanaxlab.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. For instance, the fragmentation of related oxirane compounds often involves cleavage of the ether linkage or opening of the oxirane ring. nist.govresearchgate.net

The NIST Chemistry WebBook contains mass spectral data for a variety of oxirane compounds, which can be used as a reference for interpreting the mass spectrum of this compound and its derivatives. nist.govnist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₂H₅O]⁺ |

| 137 | [C₈H₉O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 57 | [C₃H₅O]⁺ |

| 43 | [C₂H₃O]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately determining its purity.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound and its derivatives. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

GC can be coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. unl.edu GC-MS is particularly powerful as it provides both the retention time from the GC and the mass spectrum of each component, allowing for confident identification. The NIST Chemistry WebBook lists GC data for several oxirane compounds, indicating its utility in analyzing this class of molecules. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound. A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from its impurities. researchgate.net The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

For chiral derivatives of this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess. uma.es Various detectors, including UV, circular dichroism (CD), and optical rotation (OR), can be coupled with HPLC for the detection and quantification of enantiomers. heraldopenaccess.us

A study on the related compound 2-((2-methoxyphenoxy)methyl)oxirane demonstrated the use of a rapid UPLC (Ultra-Performance Liquid Chromatography) method for the separation and quantification of the compound and its process-related impurities. researchgate.netconsensus.app This highlights the power of modern liquid chromatography techniques in ensuring the quality of such chemical intermediates.

X-ray Crystallography for Solid-State Structure Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.

A highly relevant analogue for which crystallographic data is available is Bisphenol A diglycidyl ether (BADGE). This molecule shares the key structural features of a phenoxy group linked to an oxirane ring via a methylene (B1212753) bridge. The analysis of its crystal structure can, therefore, provide a reliable model for predicting the conformational preferences and intermolecular interactions of this compound.

A study on the crystal structure of Bisphenol A diglycidyl ether provides key insights into the solid-state conformation of such molecules. The crystallographic data reveals the specific arrangement of the phenyl rings, the ether linkages, and the terminal epoxide groups.

Below is a table summarizing the crystallographic data for a relevant analogue, Bisphenol A diglycidyl ether.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Bisphenol A diglycidyl ether | C₂₁H₂₄O₄ | Monoclinic | P2₁/c | a = 11.45 Å, b = 6.98 Å, c = 23.45 Å, β = 93.5° | CCDC 110813 nih.gov |

From this data, several structural characteristics can be inferred for this compound. The geometry around the oxirane ring is expected to be strained, with C-C-O bond angles significantly deviating from the ideal tetrahedral angle, a characteristic feature of epoxides. The orientation of the ethoxy and phenoxymethyl (B101242) substituents on the oxirane ring will be influenced by steric and electronic factors to minimize repulsion and optimize packing in the crystal lattice.

While a definitive crystal structure for this compound remains to be determined and reported, the analysis of closely related structures like Bisphenol A diglycidyl ether provides a strong foundation for understanding its likely solid-state conformation and the nature of the non-covalent interactions that govern its crystalline form.

Computational and Theoretical Studies

Molecular Modeling of Reaction Pathways

Molecular modeling is instrumental in simulating the chemical transformations that 2-(2-Ethoxyphenoxymethyl)oxirane can undergo. A primary reaction of interest for oxiranes (epoxides) is the ring-opening reaction with nucleophiles. In industrial applications, such as the formation of epoxy resins, the nucleophile is often an amine. semanticscholar.orgacs.org

The reaction between a glycidyl (B131873) ether and a primary amine typically proceeds through a nucleophilic substitution (SN2) mechanism. The modeling of this pathway involves several key steps:

Reactant Complex Formation: Simulating the initial approach of the amine nucleophile to the oxirane ring of this compound.

Transition State Search: Identifying the highest energy point along the reaction coordinate, which corresponds to the breaking of a C-O bond in the oxirane ring and the formation of a new C-N bond.

Product Complex Formation: Modeling the structure of the resulting amino alcohol product.

Computational models, such as those using density functional theory (DFT), can calculate the activation energy of this reaction. This energy barrier is a critical determinant of the reaction rate. Studies on similar aryl glycidyl ethers have shown that the reaction is often catalyzed by hydroxyl groups, which may be present in the solvent or generated during the reaction itself. semanticscholar.org These hydroxyl groups can form hydrogen bonds with the oxygen atom of the oxirane ring, making the carbon atom more susceptible to nucleophilic attack.

A general representation of the amine-epoxy reaction pathway is shown below: Scheme 1: General Reaction Pathway for Amine-Epoxy Reaction

Where R is an alkyl or aryl group and R' is the remainder of the epoxy molecule.

Molecular dynamics (MD) simulations can further be employed to study the reaction in a solvent environment, providing a more realistic picture of the reaction dynamics and the role of solvent molecules in stabilizing the transition state. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of this compound, which dictate its reactivity. Methods like Density Functional Theory (DFT) are commonly used to investigate these properties. researchgate.netepstem.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.

The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely located on the oxygen atoms of the ether and oxirane groups, indicating these are sites prone to electrophilic attack.

The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be localized on the carbon atoms of the oxirane ring, making them the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or orange) are expected around the oxygen atoms, confirming their nucleophilic character. Regions of positive potential (blue) would be found near the hydrogen atoms and potentially the electrophilic carbons of the oxirane ring. mdpi.com

Reactivity Indices: Quantum chemical calculations can also provide numerical descriptors of reactivity. mdpi.com

Fukui Functions: These indices pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Predicted Value/Location | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Reflects chemical stability |

| Most Negative ESP | Oxirane Oxygen | Primary site for protonation/H-bonding |

| Most Positive ESP | Oxirane Carbons | Primary sites for nucleophilic attack |

These values are illustrative and would need to be confirmed by specific calculations.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of a lead compound by making systematic modifications to its chemical structure. For this compound, SAR studies would involve synthesizing and testing derivatives to understand how structural changes affect a specific biological activity or chemical property. nih.govresearchgate.net

Key regions of the molecule for modification would include:

The Phenyl Ring: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions. Studies on other aromatic glycidyl ethers have shown that electron-withdrawing groups can increase the reactivity of the molecule towards nucleophiles. researchgate.net

The Ethoxy Group: Altering the length of the alkyl chain (e.g., methoxy, propoxy) or replacing it with other functional groups.

The Oxirane Ring: While fundamental to its character, modifications to substituents on the oxirane ring, if any were present, would be a key area of study.

The goal of SAR is to build a model that connects these structural features to the observed activity. For example, in drug design, this could be the binding affinity to a target receptor. A docking study using a homology model of a target protein could be employed to rationalize the SAR findings. nih.gov

The following table illustrates a hypothetical SAR for derivatives of this compound, targeting a hypothetical enzyme.

| Derivative Modification | Position | Predicted Activity Change | Rationale |

| Chloro (Cl) group | para- on phenyl ring | Increase | Electron-withdrawing group enhances interaction with a positive pocket. |

| Methyl (CH₃) group | para- on phenyl ring | Decrease | Electron-donating group may reduce favorable electronic interactions. |

| Isopropyl instead of Ethyl | Ethoxy side chain | Decrease | Increased steric bulk may hinder binding in a narrow pocket. |

| Hydroxyl (OH) on oxirane | C-3 of oxirane | Increase | Potential for an additional hydrogen bond with the target. |

This table is for illustrative purposes to demonstrate the principles of SAR.

Predictive Simulations for Novel Compound Design

Building on SAR studies, predictive simulations aim to design novel compounds with enhanced properties in silico, before undertaking costly and time-consuming synthesis. mdpi.com This often involves Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning techniques. researchgate.net

QSAR Modeling: QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By generating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of this compound derivatives, a statistically significant model can be built to predict the activity of unsynthesized analogues. researchgate.net

Machine Learning and Molecular Dynamics: More advanced approaches utilize machine learning (ML) algorithms trained on data from molecular dynamics (MD) simulations or experimental results. mdpi.comresearchgate.net

A virtual library of thousands of potential derivatives of this compound could be generated.

MD simulations could be run for each derivative to predict properties like binding free energy to a target protein or physical properties like glass transition temperature if designing a polymer. mdpi.com

An ML model, such as an artificial neural network, can be trained on this large dataset to rapidly predict the properties of new, untested compounds. researchgate.net

This predictive power allows chemists to prioritize the synthesis of only the most promising candidates, dramatically accelerating the discovery and optimization process for new materials or therapeutic agents based on the this compound scaffold.

Safety and Environmental Considerations in Academic Research

Research-Scale Handling and Risk Assessment

Proper handling and a thorough risk assessment are paramount to ensure the safety of researchers working with 2-(2-Ethoxyphenoxymethyl)oxirane. The primary hazards associated with this compound include skin and eye irritation, and it may cause respiratory irritation. aksci.comcymitquimica.com

Personal Protective Equipment (PPE) and Engineering Controls:

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. aksci.com An eyewash station and safety shower should be readily accessible. aksci.com

Personal Protective Equipment: Researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses with side shields, and a laboratory coat. aksci.comcymitquimica.com For procedures with a higher risk of aerosol generation, a face shield may be necessary. aksci.com

Hazard Identification and Risk Mitigation:

A comprehensive risk assessment should be performed before any new procedure involving this compound. This involves identifying potential hazards and implementing measures to mitigate the associated risks.

| Hazard | Potential Consequences | Mitigation Measures |

| Skin Contact | Causes skin irritation. aksci.comcymitquimica.com May lead to redness, itching, and in some cases, blistering. aksci.com | Wear appropriate chemical-resistant gloves. aksci.com In case of contact, wash the affected area thoroughly with soap and water. echemi.com |

| Eye Contact | Causes serious eye irritation. aksci.comcymitquimica.com Can result in redness, pain, and potential eye damage. aksci.com | Wear safety goggles or glasses with side shields. aksci.com If contact occurs, rinse cautiously with water for several minutes. aksci.com |

| Inhalation | May cause respiratory irritation. aksci.comcymitquimica.com | Use in a well-ventilated area or a chemical fume hood. aksci.com Avoid breathing vapors or mists. aksci.com |

| Ingestion | Harmful if swallowed. cymitquimica.com | Do not eat, drink, or smoke in the laboratory. aksci.com Wash hands thoroughly after handling. aksci.com |

| Chemical Reactivity | The epoxide ring is reactive and can undergo ring-opening reactions. cymitquimica.com It is incompatible with strong oxidizing agents. aksci.comcymitquimica.com | Store away from incompatible materials. aksci.com Avoid heat and sources of ignition. aksci.com |

| Accidental Spills | Potential for widespread contamination and exposure. | Keep spill kits readily available. In case of a spill, absorb with an inert material and place in a suitable container for disposal. aksci.com |

Interactive Data Table: Hazard and Mitigation Summary

Waste Management and Disposal Protocols in Laboratory Settings

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

Liquid Waste: All solutions and reaction mixtures containing the compound should be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

Solid Waste: Contaminated solid materials, such as gloves, paper towels, and silica (B1680970) gel from chromatography, must be collected in designated solid hazardous waste containers.

Unused Product: Any unused this compound should be disposed of as hazardous waste and not poured down the drain. aksci.com

Disposal Procedures:

The disposal of chemical waste must adhere to institutional, local, and national regulations. aksci.com Academic research laboratories must have established protocols for the collection and disposal of hazardous waste, which are typically managed by the institution's environmental health and safety (EHS) department. Researchers should consult their EHS office for specific guidance on the proper disposal procedures for this compound.

| Waste Type | Container | Disposal Protocol |

| Liquid Waste (e.g., reaction residues, solvent washes) | Labeled, sealed, chemical-resistant container | Collect and store in a designated satellite accumulation area. Arrange for pickup by the institutional EHS department. |

| Solid Waste (e.g., contaminated gloves, paper towels) | Labeled, sealed, plastic-lined container | Collect in a designated solid waste container. Arrange for pickup by the institutional EHS department. |

| Unused or Expired Chemical | Original container or a labeled, sealed waste container | Treat as hazardous waste. Do not attempt to dispose of it through regular trash or sewer systems. aksci.com Contact the EHS department for disposal instructions. |

Interactive Data Table: Waste Management Protocols

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the design of syntheses involving this compound can significantly reduce the environmental impact and enhance the safety of the research.

Key Green Chemistry Principles and Their Application:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes the generation of waste.

Use of Safer Solvents and Auxiliaries: Whenever possible, researchers should opt for less hazardous solvents. The choice of solvent should consider its toxicity, flammability, and environmental persistence.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to traditional heating methods.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled, reducing waste.

Designing Safer Chemicals: While the inherent reactivity of this compound is key to its utility, understanding its toxicological profile can guide the design of safer alternatives in the future. cymitquimica.com

By thoughtfully applying these principles, academic researchers can minimize the environmental footprint of their work with this compound and contribute to a safer and more sustainable research environment.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The pursuit of green and efficient chemical processes has spurred research into innovative synthetic routes for 2-(2-ethoxyphenoxymethyl)oxirane. Current laboratory-scale synthesis often involves the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342). chemicalbook.com Future methodologies are focused on improving yield, reducing waste, and utilizing more environmentally benign reagents and conditions.

One promising approach is the refinement of phase-transfer catalysis (PTC) . This method facilitates the reaction between the phenoxide and epichlorohydrin in a biphasic system, often using quaternary ammonium (B1175870) salts as catalysts. mdpi.com Research in this area is geared towards developing more efficient and recyclable catalysts, potentially leading to solvent-free reaction conditions which significantly enhance the sustainability of the process. researchgate.net

Flow chemistry presents another frontier for the synthesis of this compound. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. chemicalbook.comnih.gov The development of continuous flow systems for the epoxidation of the corresponding allyl ether precursor is an active area of investigation, promising a safer and more scalable production method. rsc.org

Furthermore, biocatalysis is emerging as a powerful tool for the enantioselective synthesis of chiral epoxides. Enzymes like styrene (B11656) monooxygenases have demonstrated the ability to catalyze the epoxidation of various alkenes with high enantiopurity. researchgate.net The application of such enzymatic systems to the synthesis of enantiomerically pure (R)- or (S)-2-(2-ethoxyphenoxymethyl)oxirane could open new avenues for the production of stereospecific pharmaceuticals.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Phase-Transfer Catalysis (PTC) | High yields, mild reaction conditions, potential for solvent-free synthesis. acs.orgresearchgate.net | Development of recyclable catalysts for greener production. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. nih.govrsc.org | Continuous production with high purity and yield. |

| Biocatalysis | High enantioselectivity, environmentally friendly. researchgate.netgoogle.com | Synthesis of enantiopure forms for chiral drug development. |

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of the epoxide ring in this compound is the key to its synthetic utility. While ring-opening reactions with nucleophiles are well-established, future research is set to explore a broader spectrum of chemical transformations. cymitquimica.comyoutube.com

The investigation of novel cycloaddition reactions is a promising area. The strained three-membered ring of the epoxide can potentially participate in [3+2] and other cycloadditions with various dipolarophiles, leading to the formation of complex heterocyclic scaffolds. These scaffolds could serve as novel cores for medicinal chemistry programs.

Another area of interest is the polymerization of this compound. Controlled polymerization can lead to the formation of functional polymers with tailored properties. The presence of the ethoxyphenoxymethyl side chain can influence the physical and chemical characteristics of the resulting polymer, such as solubility and thermal stability. Research into both radical and nucleophilic polymerization mechanisms could unlock new material applications. wikipedia.org

Expansion into Diverse Medicinal Chemistry Scaffolds Beyond Morpholines

While the synthesis of morpholine (B109124) derivatives remains a significant application, the versatility of this compound as a building block allows for its incorporation into a much wider range of medicinal chemistry scaffolds. The epoxide functionality serves as a versatile handle for introducing various pharmacophoric groups through regio- and stereoselective ring-opening reactions. masterorganicchemistry.com